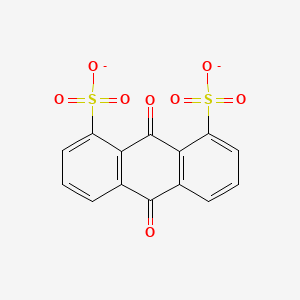![molecular formula C17H13N5O4S B11690296 3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(3-nitrobenzylidene)hydrazinyl]propanenitrile](/img/structure/B11690296.png)
3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(3-nitrobenzylidene)hydrazinyl]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(3-NITROPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a benzisothiazole ring, a nitrophenyl group, and a cyanoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(3-NITROPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE typically involves multiple steps:
Formation of the Benzisothiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzisothiazole ring.
Introduction of the Nitro Group: The nitrophenyl group is introduced through nitration reactions, often using concentrated nitric acid and sulfuric acid.
Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the benzisothiazole derivative with a hydrazine derivative under controlled conditions.
Addition of the Cyanoethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzisothiazole ring and the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The cyanoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the benzisothiazole ring.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: The compound can be used as a probe in biological assays to study enzyme activity or protein interactions.
Medicine
Drug Development:
Industry
Materials Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(3-NITROPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE involves its interaction with molecular targets such as enzymes or receptors. The benzisothiazole ring and nitrophenyl group can interact with active sites, while the cyanoethyl group may enhance binding affinity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(4-NITROPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE: Similar structure but with a different position of the nitro group.
2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(3-AMINOPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The unique combination of the benzisothiazole ring, nitrophenyl group, and cyanoethyl group in 2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(3-NITROPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE provides distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C17H13N5O4S |
|---|---|
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-(3-nitrophenyl)methylideneamino]amino]propanenitrile |
InChI |
InChI=1S/C17H13N5O4S/c18-9-4-10-21(19-12-13-5-3-6-14(11-13)22(23)24)17-15-7-1-2-8-16(15)27(25,26)20-17/h1-3,5-8,11-12H,4,10H2/b19-12+ |
InChI-Schlüssel |
SNCSYNBLBWNHMY-XDHOZWIPSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCC#N)/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCC#N)N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-N-(2-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11690213.png)
![N'-benzyl-6-[(2E)-2-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11690223.png)
![N'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-3-methylbenzohydrazide](/img/structure/B11690226.png)
![N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-4-nitrobenzohydrazide](/img/structure/B11690230.png)
![N-[2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl]benzamide](/img/structure/B11690240.png)
![(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690254.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11690256.png)
![N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11690258.png)

![ethyl 5-(2-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11690276.png)
![(5E)-5-[3,5-diiodo-4-(methylamino)benzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11690290.png)
![(2Z,5Z)-2-(benzylimino)-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B11690293.png)
![2-methoxy-4-[(Z)-{4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl]phenyl benzoate](/img/structure/B11690295.png)
